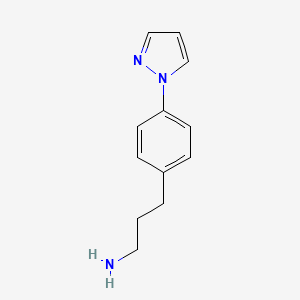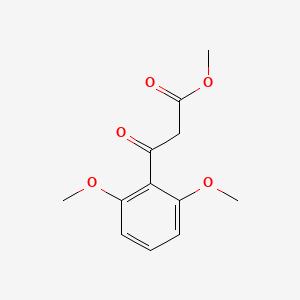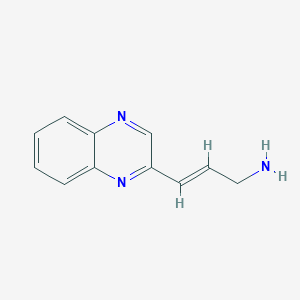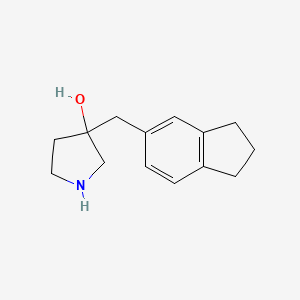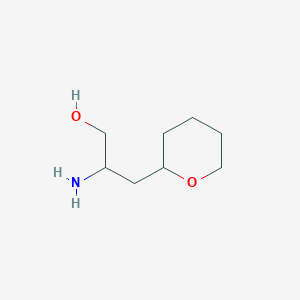
2-Amino-3-(tetrahydro-2h-pyran-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol is an organic compound that features a tetrahydropyran ring attached to a propanol backbone with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with an appropriate amino alcohol under controlled conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or sodium borohydride (NaBH4) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic synthesis. These methods ensure higher yields and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Scientific Research Applications
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity and function. Additionally, the tetrahydropyran ring may interact with hydrophobic regions of proteins, affecting their conformation and stability .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride: This compound has a similar structure but differs in the position of the tetrahydropyran ring and the presence of a hydrochloride group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: This compound features a hydroxylamine group instead of an amino group.
Uniqueness
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-amino-3-(oxan-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c9-7(6-10)5-8-3-1-2-4-11-8/h7-8,10H,1-6,9H2 |
InChI Key |
PTUBWMDHGLXCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


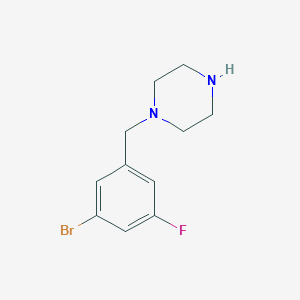
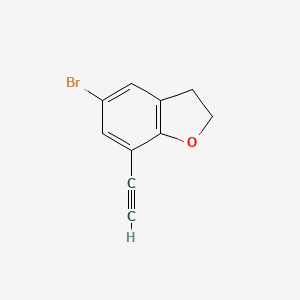


![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid](/img/structure/B13607163.png)
